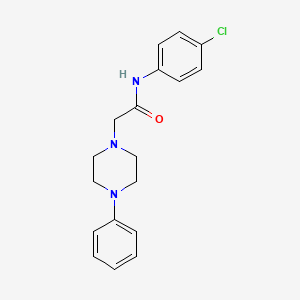
N-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide, also known as Trazodone, is a drug that is commonly used to treat depression and anxiety. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone has been used for the treatment of depression since the 1960s, and it is still widely used today.
作用机制
N-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide works by blocking the reuptake of serotonin in the brain, which increases the levels of serotonin available for neurotransmission. Serotonin is a neurotransmitter that is involved in the regulation of mood, sleep, appetite, and other physiological functions. By increasing the levels of serotonin in the brain, this compound helps to improve mood and reduce anxiety.
Biochemical and physiological effects:
This compound has a number of biochemical and physiological effects, including the following:
1. Increases the levels of serotonin in the brain
2. Blocks the reuptake of serotonin
3. Reduces the activity of the sympathetic nervous system
4. Increases the activity of the parasympathetic nervous system
5. Reduces the levels of cortisol in the body
6. Increases the levels of melatonin in the body
实验室实验的优点和局限性
N-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has a number of advantages and limitations for use in lab experiments. Some of the advantages include its well-established safety profile, its ability to cross the blood-brain barrier, and its ability to modulate the levels of serotonin in the brain. Some of the limitations include its potential for off-target effects, its relatively low potency compared to other drugs, and its potential for interactions with other medications.
未来方向
There are a number of future directions for research on N-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide. Some of these include:
1. Studying the long-term effects of this compound on brain function and behavior
2. Investigating the potential for this compound to be used in the treatment of other psychiatric disorders
3. Developing new formulations of this compound that improve its bioavailability and potency
4. Studying the mechanisms of action of this compound in more detail to better understand its effects on brain function
5. Investigating the potential for this compound to be used in combination with other medications for the treatment of depression and anxiety.
合成方法
N-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide is synthesized by the reaction of 1-(3-chlorophenyl)piperazine with 2-bromo-1-phenylethanone, followed by reaction with acetic anhydride to form the final product. The synthesis of this compound is a complex process that requires a high degree of skill and expertise.
科学研究应用
N-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been extensively studied for its use in the treatment of depression and anxiety. It has been shown to be effective in the treatment of major depressive disorder, generalized anxiety disorder, and post-traumatic stress disorder. This compound has also been studied for its use in the treatment of insomnia, and it has been shown to be effective in improving sleep quality.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-15-6-8-16(9-7-15)20-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTPCLLZIJAHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6095545.png)
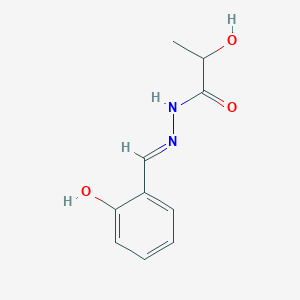
![2-{[(benzylthio)acetyl]amino}-N-(4-ethylphenyl)benzamide](/img/structure/B6095551.png)

![7-methyl-3-(2-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6095562.png)
![2-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-6-methylpyridine](/img/structure/B6095568.png)
![2-[(2E)-but-2-enoyl]-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6095579.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B6095587.png)
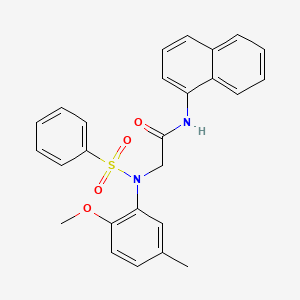
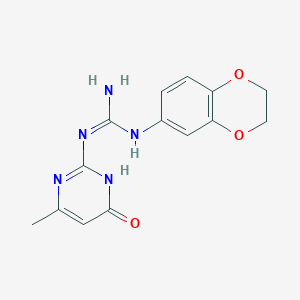
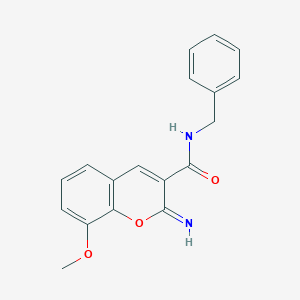
![2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B6095641.png)
![4-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}-1-(2-phenylethyl)piperidine](/img/structure/B6095645.png)
